

# Estrone 3-Methyl Ether: A Comprehensive Physicochemical Profile for the Research Professional

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## Compound of Interest

Compound Name: *Estrone 3-methyl ether*

Cat. No.: *B601986*

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## An In-depth Technical Guide

**Estrone 3-methyl ether**, a synthetically derived estrogen and a key intermediate in the synthesis of various estrogen receptor modulators, presents a significant area of interest for researchers, scientists, and professionals in drug development.<sup>[1][2]</sup> This document provides a detailed overview of its core physicochemical properties, supported by experimental methodologies and visual workflows, to serve as a comprehensive resource for laboratory and development settings.

## Core Physicochemical Properties

The fundamental characteristics of **Estrone 3-methyl ether** are summarized below, offering a clear, comparative view of its physical and chemical attributes.

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>24</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	284.39 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White to off-white crystalline powder or crystals. <a href="#">[1]</a> <a href="#">[9]</a>	N/A
Melting Point	170.0 to 174.0 °C. <a href="#">[10]</a> An alternative source states 164-165 °C. <a href="#">[9]</a>	N/A
Boiling Point	427.4 ± 45.0 °C (Predicted)	<a href="#">[10]</a>
Density	1.103 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[10]</a>
Vapor Pressure	0 Pa at 25°C	<a href="#">[10]</a>
LogP	4.15	<a href="#">[6]</a>
Specific Rotation	+154.0 to +164.0 deg (C=1, CHCl <sub>3</sub> )	
Maximum Absorption Wavelength	279 nm (MeOH-CH <sub>2</sub> Cl <sub>2</sub> )	

## Solubility Profile

The solubility of **Estrone 3-methyl ether** in various solvents is a critical parameter for its application in experimental and synthetic contexts.

Solvent	Solubility	Source
Water	Insoluble (1.8 mg/L at 20 °C).	
Chloroform	Soluble (30 mg/mL <sup>[5]</sup> , 50 mg/mL).	<sup>[5]</sup>
DMSO	4.17 mg/mL (ultrasonic and warming to 60°C may be required). <sup>[1]</sup>	<sup>[1]</sup>
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 0.42 mg/mL (1.48 mM)	<sup>[1]</sup>
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 0.42 mg/mL (1.48 mM)	<sup>[1]</sup>
10% DMSO, 90% Corn Oil	≥ 0.42 mg/mL (1.48 mM)	<sup>[1]</sup>

## Spectral Data

Spectroscopic analysis is fundamental to the identification and characterization of **Estrone 3-methyl ether**.

Technique	Data Highlights	Source
$^1\text{H}$ NMR	Spectra available.[3] The complete $^1\text{H}$ and $^{13}\text{C}$ chemical shift assignments have been carried out.[11]	[3][11]
$^{13}\text{C}$ NMR	Spectra available.[3] The complete $^1\text{H}$ and $^{13}\text{C}$ chemical shift assignments have been carried out.[11]	[3][11]
Mass Spectrometry (GC-MS)	Spectra available.[3]	[3]
Infrared (IR) Spectroscopy	FTIR spectra available (KBr technique).[3]	[3]
Raman Spectroscopy	Spectra available.[3]	[3]

## Experimental Methodologies

While detailed, step-by-step protocols for the determination of every physicochemical property are not exhaustively available in the public domain, the following outlines the standard methodologies employed for such characterizations.

### 1. High-Performance Liquid Chromatography (HPLC) for Purity and Analysis:

A reverse-phase HPLC method is suitable for the analysis of **Estrone 3-methyl ether**.[\[6\]](#)

- Column: Newcrom R1, a reverse-phase column with low silanol activity.[\[6\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[\[6\]](#)
- Detection: UV detection at its maximum absorption wavelength (279 nm).
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[\[6\]](#)

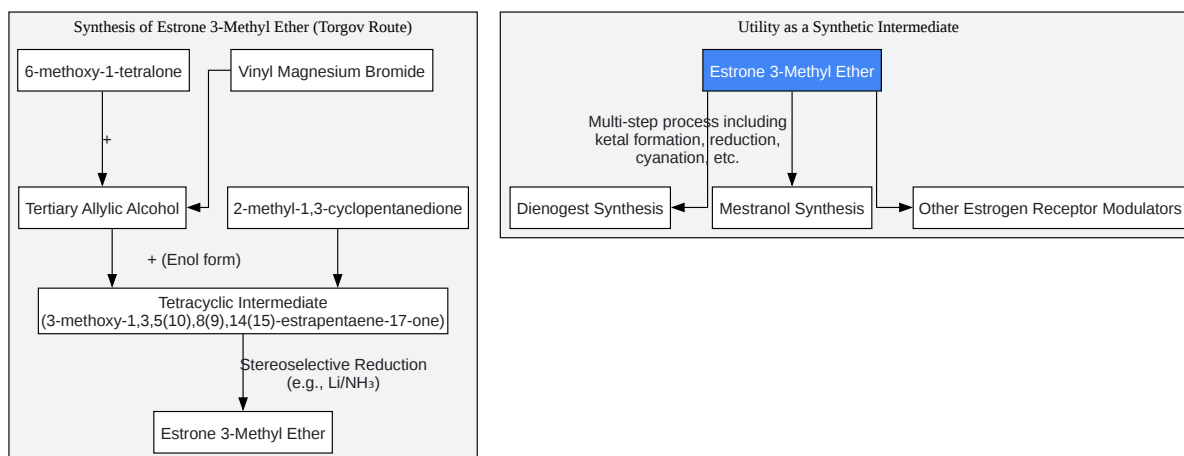
## 2. Spectroscopic Analysis (NMR, IR, MS):

Standard spectroscopic techniques are used for structural elucidation and confirmation.

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or higher instrument. Samples are dissolved in a deuterated solvent, such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .[\[12\]](#)
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a common method for determining the molecular weight and fragmentation pattern.[\[3\]](#)
- Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups. The sample is typically prepared as a KBr pellet.[\[3\]](#)

## Synthetic Pathway Overview

**Estrone 3-methyl ether** is a crucial intermediate in the total synthesis of steroids, notably in the Torgov synthesis route to produce estrone. The following diagram illustrates a generalized workflow for its synthesis and subsequent conversion.



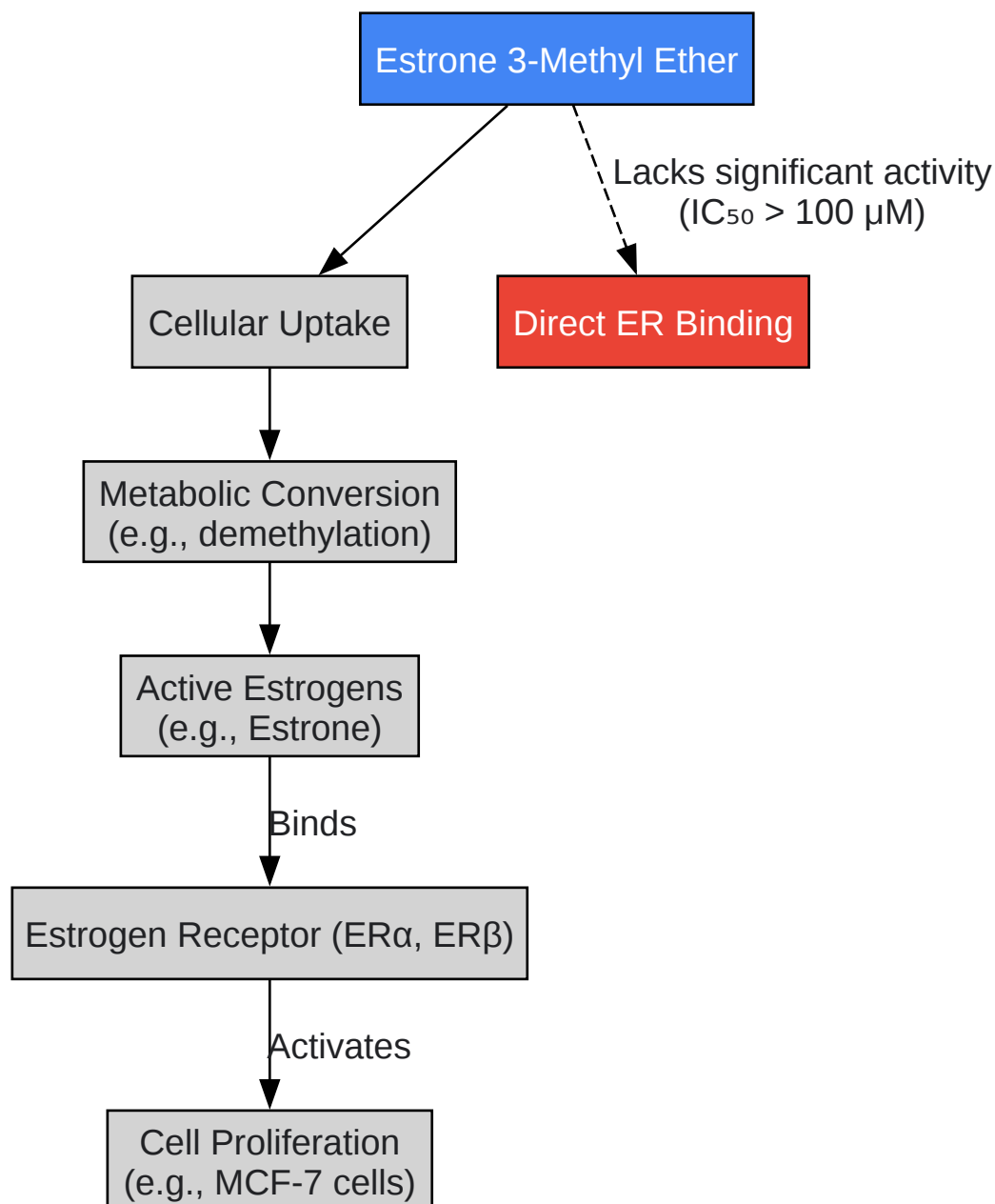
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### Synthetic Workflow of Estrone 3-Methyl Ether.

## Biological Activity and Signaling

**Estrone 3-methyl ether** itself exhibits interesting biological properties. It has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro at concentrations ranging from 0.16 to 20  $\mu\text{M}$ .<sup>[5]</sup> Notably, it lacks direct binding activity to estrogen receptors alpha (ER $\alpha$ ) and beta (ER $\beta$ ), with IC<sub>50</sub> values greater than 100  $\mu\text{M}$  for both.<sup>[5]</sup> This suggests that its proliferative effects may be mediated through metabolic conversion to more active estrogens or via other signaling pathways.

The following diagram illustrates the logical relationship between **Estrone 3-methyl ether** and its observed biological effect, highlighting its role as a pro-estrogen.



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#### Proposed Mechanism of Action for **Estrone 3-Methyl Ether**.

This technical guide provides a foundational understanding of the physicochemical properties of **Estrone 3-methyl ether**, essential for its handling, analysis, and application in research and

development. The compiled data and illustrated workflows aim to facilitate its effective use in the synthesis of novel compounds and in the study of estrogen-related biological processes.

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